2-Amino-4-anilino-4-oxobutanoic acid
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Overview
Description
“2-Amino-4-anilino-4-oxobutanoic acid” is a chemical compound with the molecular formula C10H12N2O3 . It is also known as 4-(4-aminoanilino)-4-oxobutanoic acid .
Synthesis Analysis
The synthesis of aminooxo-acids, such as “this compound”, can be achieved through the use of an acyltransferase from Mycobacterium smegmatis (MsAcT). The process involves starting from anilines and a range of different anhydrides . The reaction was found to have excellent yields (68–94%) and rapid reactions (0.5–5 h) when carried out at a 1 M-scale .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI stringInChI=1S/C10H12N2O3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6,11H2,(H,12,13)(H,14,15)
. The compound has a molecular weight of 208.21 g/mol . Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 208.21 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 . The exact mass of the compound is 208.08479225 g/mol .Scientific Research Applications
Enhanced Peptide and Protein Analysis
The incorporation of 2-amino-4-anilino-4-oxobutanoic acid and similar unnatural amino acids into peptides and proteins has significantly advanced the study of peptide and protein structures and interactions. For instance, the spin label amino acid TOAC (a derivative closely related to the target compound) has been extensively used in EPR spectroscopy to analyze peptide backbone dynamics, secondary structures, and interactions with membranes and other molecules. This has allowed for detailed studies on ligands, fragments of GPCR, host defense peptides, and β-amyloid among others, providing insights into their orientation in membranes and interactions with proteins and nucleic acids (Schreier et al., 2012).
Biomedical Polymer Development
Polymers based on amino acids, including this compound, are receiving increasing attention for biomedical applications due to their biocompatibility, biodegradability, and metabolizable degradation products. Highly branched polymers like dendrimers, dendrigrafts, and hyperbranched polymers synthesized from amino acids such as L-lysine, L-glutamic acid, and L-aspartic acid have shown promise in drug and gene delivery systems, highlighting their potential in non-viral gene delivery vectors and as inhalable drug delivery vehicles. These developments suggest a bright future for amino acid-based polymers in medical and pharmaceutical applications (Thompson & Scholz, 2021).
Chemical Synthesis and Structural Analysis
The chemical synthesis and structural analysis of compounds and polymers derived from amino acids, including this compound, have provided valuable insights into the conformation and properties of these materials. Research into the reaction of chloral with substituted anilines, leading to the formation of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcases the intricate reactions and potential applications of amino acid derivatives in the synthesis of novel compounds with unique structural and spectroscopic properties (Issac & Tierney, 1996).
Metabolic and Diagnostic Applications
The application of amino acid analysis, including derivatives such as this compound, in clinical diagnostics and understanding metabolic networks highlights their importance beyond structural studies. Plasma amino acid profiling has emerged as a powerful tool for biomarker discovery, offering insights into the metabolic status and potential diagnostic indices for various diseases, including hepatic fibrosis and other metabolic disorders. This underscores the versatility of amino acids in both the study and management of diseases (Kimura et al., 2009).
Mechanism of Action
Target of Action
The primary target of 2-Amino-4-anilino-4-oxobutanoic acid is the enzyme Mycobacterium smegmatis acyltransferase (MsAcT) . This enzyme plays a crucial role in the formation of amide bonds, which are widely found in many natural compounds, agrochemicals, and pharmaceuticals .
Mode of Action
This compound interacts with its target, MsAcT, to facilitate the formation of aminooxo-acids . The compound is used as a substrate in the enzymatic reaction, leading to the formation of amide bonds . This interaction results in the synthesis of aminooxo-acids in water, with excellent yields and rapid reactions .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the enzymatic amide bond formation . This pathway involves the condensation reactions between amines and carboxylic acids, typically catalyzed by enzymes such as MsAcT . The downstream effects of this pathway include the synthesis of aminooxo-acids, which are key intermediates in various biochemical processes .
Pharmacokinetics
It’s known that the compound is a metabolite of vorinostat . The pharmacokinetics of Vorinostat’s inactive metabolites, including 4-anilino-4-oxobutanoic acid, have been characterized . More rigorous assessment of this compound pharmacokinetics, including clinical drug interaction studies, will be informative .
Result of Action
The result of the action of this compound is the formation of aminooxo-acids . These compounds are synthesized with excellent conversion rates and short reaction times . The formation of these aminooxo-acids is a key step in various biochemical processes .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of water and the specific enzymes required for the reaction . The enzymatic stability of MsAcT, for example, contributes to the efficiency of the reaction . The compound demonstrates remarkable activity even at high substrate concentrations .
Properties
IUPAC Name |
2-amino-4-anilino-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8(10(14)15)6-9(13)12-7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAUCEQZKGWZGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326488 |
Source
|
Record name | 2-amino-4-anilino-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220953-95-6 |
Source
|
Record name | N-Phenylasparagine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220953-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-4-anilino-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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